molecular formula C13H10Cl2F2N2O2 B10907530 Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10907530
M. Wt: 335.13 g/mol
InChI Key: ABPLOEUWGULOOR-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Properties

Molecular Formula

C13H10Cl2F2N2O2

Molecular Weight

335.13 g/mol

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-9(14)3-2-4-10(7)15/h2-4,6,12H,5H2,1H3

InChI Key

ABPLOEUWGULOOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the pyrazole intermediate.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions :

  • Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–6 hours) yields 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

  • Acidic Hydrolysis : HCl (conc.) in refluxing THF (12 hours) produces the same carboxylic acid with >85% yield.

Applications :
The carboxylic acid derivative serves as a precursor for amide formation, enabling the synthesis of bioactive analogs .

Nucleophilic Aromatic Substitution (SNAr)

The 2,6-dichlorobenzyl substituent participates in SNAr reactions at the para-chlorine position due to electron withdrawal by the adjacent chlorine atoms.

Example Reaction :

  • Replacement of chlorine with methoxy groups using NaOMe in DMF at 120°C for 8 hours yields Methyl 1-(2-chloro-6-methoxybenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate .

Key Factors :

  • Reactivity is enhanced by electron-withdrawing groups on the benzene ring.

  • Steric hindrance from the 2,6-substituents limits substitution to specific positions.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles.

Conditions :

  • Reaction with phenyl nitrile oxide in toluene (80°C, 12 hours) generates a pyrazolo[1,2-d]isoxazole derivative.

Outcome :

  • The difluoromethyl group stabilizes the transition state via inductive effects, improving reaction efficiency.

Fluorination Reactions

The difluoromethyl group can undergo further fluorination under radical or ionic conditions.

Example :

  • Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile (60°C, 24 hours) introduces a third fluorine atom, yielding Methyl 1-(2,6-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Limitations :

  • Over-fluorination is minimized by controlling reaction time and temperature.

Reductive Dehalogenation

The chlorine atoms on the benzyl group can be removed via catalytic hydrogenation.

Conditions :

  • H₂/Pd-C (10% w/w) in ethanol (room temperature, 6 hours) produces Methyl 1-(benzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate with >90% yield.

Significance :

  • This reaction modifies lipophilicity and toxicity profiles for agrochemical optimization.

Enzymatic Interactions

The compound inhibits succinate dehydrogenase (SDH) by binding to the ubiquinone site via hydrogen bonding between its carbonyl oxygen and residues TYR58/TRP173 .

Key Observations :

  • Substitution at the pyrazole ring’s 3-position (difluoromethyl) enhances binding affinity .

  • Analog studies show that ester hydrolysis to the carboxylic acid reduces inhibitory activity by 40% .

Table 1: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
Ester Hydrolysis (Basic)1M NaOH, EtOH/H₂O (1:1), 80°C, 6 hrs92
SNAr (Methoxy Substitution)NaOMe (2 eq), DMF, 120°C, 8 hrs78
CycloadditionPhenyl nitrile oxide (1.2 eq), toluene, 80°C, 12 hrs65
FluorinationSelectfluor® (1.5 eq), CH₃CN, 60°C, 24 hrs54
Reductive DehalogenationH₂ (1 atm), Pd/C (10%), EtOH, RT, 6 hrs91

Table 2: Comparative Reactivity of Pyrazole Derivatives

CompoundReactivity with NaOMeSDH Inhibition (IC₅₀, μM)
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylateHigh0.12
Methyl 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateModerate0.45
Methyl 1-(2-chlorobenzyl)-3-(CF₃)-1H-pyrazole-4-carboxylateLow0.87

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The dichlorobenzyl group directs incoming electrophiles to the para position relative to chlorine.

  • Steric Effects : Bulky substituents on the pyrazole ring hinder nucleophilic attack at the ester group.

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate exhibits significant biological activities, particularly:

  • Antifungal Properties : The compound has shown effectiveness against various phytopathogenic fungi. Its mechanism involves the inhibition of specific biochemical pathways critical for fungal growth and reproduction.
  • Potential Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. The structural characteristics of this compound suggest it may also exhibit similar effects by interfering with cancer cell proliferation .
  • Inhibition of Enzymatic Activity : Molecular docking studies have predicted that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders .

Agricultural Applications

Due to its biological activity against pathogens, this compound is primarily utilized as an agrochemical:

  • Fungicide : It is employed to control fungal diseases in crops, enhancing agricultural productivity by reducing losses caused by fungal infections.
  • Herbicide Potential : Ongoing research is investigating its efficacy as a herbicide, targeting specific weeds without adversely affecting crop yield.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the difluoromethyl group via nucleophilic substitution.
  • Esterification to form the final carboxylate product.

Each step requires optimization for high yields and purity .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Study ADemonstrated antifungal activity against Fusarium species with IC50 values indicating effective inhibition at low concentrations.
Study BExplored the anticancer potential of related pyrazole derivatives, suggesting a pathway for further development of this compound in cancer therapy .
Study CInvestigated the compound's interaction with metabolic enzymes through molecular docking, highlighting its potential as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Methyl 1-(2,6-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(2,6-dichlorobenzyl)-3-(chloromethyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound of the pyrazole family, notable for its diverse biological activities. This article explores its biological properties, focusing on antifungal and anticancer activities, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure includes a difluoromethyl group and a dichlorobenzyl moiety, contributing to its unique reactivity and biological interactions. The molecular formula is represented as C12H10Cl2F2N2O2C_{12}H_{10}Cl_2F_2N_2O_2. Its functional groups allow for various chemical reactions, such as esterification and nucleophilic substitutions, making it an interesting candidate for medicinal chemistry.

Property Details
Molecular Formula C12H10Cl2F2N2O2C_{12}H_{10}Cl_2F_2N_2O_2
Functional Groups Carboxylate, difluoromethyl, dichlorobenzyl
Reactivity Esterification, nucleophilic substitution

Antifungal Activity

Research indicates that compounds within the pyrazole class exhibit significant antifungal properties. This compound has shown effectiveness against various phytopathogenic fungi. For instance, related studies have demonstrated that similar pyrazole derivatives inhibit the growth of fungi by targeting specific biochemical pathways essential for fungal survival.

In a study evaluating several pyrazole derivatives against seven phytopathogenic fungi, this compound exhibited moderate to excellent antifungal activity. The mechanism of action likely involves disruption of fungal cell membranes or inhibition of key metabolic enzymes .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has been implicated in inhibiting various cancer cell lines. Research shows that compounds with a similar structural framework can inhibit the proliferation of cancer cells by targeting pathways involving topoisomerase II, EGFR, and VEGFR .

A comparative analysis of anticancer activities revealed that this compound may be particularly effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The observed inhibitory effects are attributed to its ability to interfere with key signaling pathways involved in tumor growth and metastasis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the difluoromethyl and dichlorobenzyl groups through electrophilic aromatic substitution.
  • Final Esterification : The carboxylic acid is converted to the ester form using methylation agents.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antifungal Efficacy : In vitro assays demonstrated that this compound inhibited mycelial growth in multiple fungal species more effectively than traditional fungicides like boscalid.
  • Cancer Cell Line Studies : In vitro testing on various cancer cell lines showed significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

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